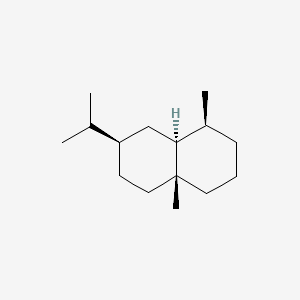
(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene is a complex organic compound with a unique structure. It belongs to the class of decahydronaphthalenes, which are known for their diverse chemical properties and applications. This compound is characterized by its isopropyl and dimethyl groups attached to a decahydronaphthalene backbone, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydrogenation of naphthalene derivatives under specific conditions to achieve the desired decahydronaphthalene structure. The reaction conditions often include the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts to further saturate the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, metal catalysts (palladium, platinum).
Halogenating agents: Chlorine, bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while halogenation can produce halogenated derivatives of the original compound .
科学的研究の応用
(1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to the observed effects .
類似化合物との比較
Similar Compounds
- γ-Muurolene
- trans-γ-cadinene
- cis-γ-cadinene
- γ-Bulgarene
- τ-cadinene
- δ-muurolene
- γ-Amorphene
Uniqueness
What sets (1S,4AR,7R,8aS)-7-isopropyl-1,4a-dimethyldecahydronaphthalene apart from these similar compounds is its specific arrangement of isopropyl and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
分子式 |
C15H28 |
|---|---|
分子量 |
208.38 g/mol |
IUPAC名 |
(3R,4aS,5S,8aR)-5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |
InChI |
InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3/t12-,13+,14-,15+/m0/s1 |
InChIキー |
DYEQPYSFRWUNNV-LJISPDSOSA-N |
異性体SMILES |
C[C@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)C)C |
正規SMILES |
CC1CCCC2(C1CC(CC2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



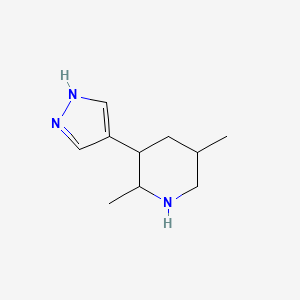
![2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)


![5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13346820.png)
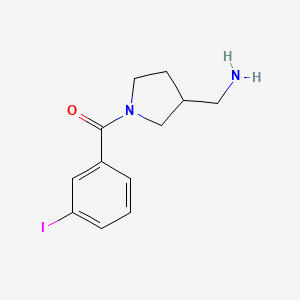

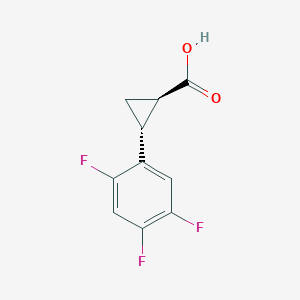
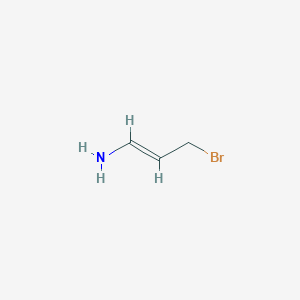

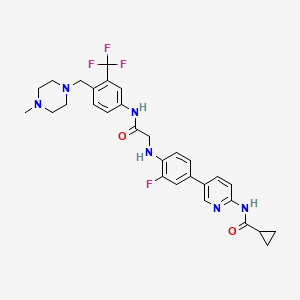
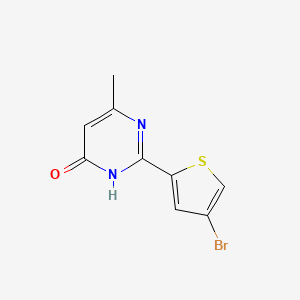
![5-Oxaspiro[3.5]nonan-7-ol](/img/structure/B13346887.png)
